Cas no 2171191-49-2 ((2S)-2-(3-aminopropyl)({(9H-fluoren-9-yl)methoxycarbonyl})amino-3-methylbutanoic acid)
(2S)-2-(3-aminopropyl)({(9H-fluoren-9-yl)methoxycarbonyl})amino-3-methylbutanoic acid Propriedades químicas e físicas
Nomes e Identificadores
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- (2S)-2-(3-aminopropyl)({(9H-fluoren-9-yl)methoxycarbonyl})amino-3-methylbutanoic acid
- EN300-1556535
- (2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid
- 2171191-49-2
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- Inchi: 1S/C23H28N2O4/c1-15(2)21(22(26)27)25(13-7-12-24)23(28)29-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-21H,7,12-14,24H2,1-2H3,(H,26,27)/t21-/m0/s1
- Chave InChI: FMUBMVOROIDQHV-NRFANRHFSA-N
- SMILES: O(C(N(CCCN)[C@H](C(=O)O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Propriedades Computadas
- Massa Exacta: 396.20490738g/mol
- Massa monoisotópica: 396.20490738g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 9
- Complexidade: 545
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.3
- Superfície polar topológica: 92.9Ų
(2S)-2-(3-aminopropyl)({(9H-fluoren-9-yl)methoxycarbonyl})amino-3-methylbutanoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1556535-0.05g |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 0.05g |
$1020.0 | 2023-06-05 | ||
| Enamine | EN300-1556535-0.1g |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 0.1g |
$1068.0 | 2023-06-05 | ||
| Enamine | EN300-1556535-0.25g |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 0.25g |
$1117.0 | 2023-06-05 | ||
| Enamine | EN300-1556535-0.5g |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 0.5g |
$1165.0 | 2023-06-05 | ||
| Enamine | EN300-1556535-1.0g |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 1g |
$1214.0 | 2023-06-05 | ||
| Enamine | EN300-1556535-2.5g |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 2.5g |
$2379.0 | 2023-06-05 | ||
| Enamine | EN300-1556535-5.0g |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 5g |
$3520.0 | 2023-06-05 | ||
| Enamine | EN300-1556535-10.0g |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 10g |
$5221.0 | 2023-06-05 | ||
| Enamine | EN300-1556535-50mg |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 50mg |
$1344.0 | 2023-09-25 | ||
| Enamine | EN300-1556535-100mg |
(2S)-2-[(3-aminopropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-methylbutanoic acid |
2171191-49-2 | 100mg |
$1408.0 | 2023-09-25 |
(2S)-2-(3-aminopropyl)({(9H-fluoren-9-yl)methoxycarbonyl})amino-3-methylbutanoic acid Literatura Relacionada
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Informações adicionais sobre (2S)-2-(3-aminopropyl)({(9H-fluoren-9-yl)methoxycarbonyl})amino-3-methylbutanoic acid
Compound with CAS No. 2171191-49-2: (2S)-2-(3-Aminopropyl)({(9H-Fluoren-9-Yl)methoxycarbonyl})amino-3-Methylbutanoic Acid
(2S)-2-(3-Aminopropyl)({(9H-Fluoren-9-Yl)methoxycarbonyl})amino-3-Methylbutanoic Acid is a chiral compound with a unique molecular architecture that combines multiple functional groups, including an amino moiety, a 3-aminopropyl chain, and a fluoren-9-ylmethoxycarbonyl protecting group. This molecule is synthesized through a precise stereocontrolled process, where the 2S configuration ensures spatial orientation critical for its biological activity. The fluoren-9-ylmethoxycarbonyl group serves as a temporary protecting group, allowing for selective modification of the amino and carboxyl functionalities during downstream applications.
The molecular framework of this compound is built around a butanoic acid backbone, with the 3-methyl substituent introducing steric hindrance and influencing intermolecular interactions. The 3-aminopropyl side chain provides a flexible tether for conjugation to other biomolecules, while the fluoren-9-ylmethoxycarbonyl group enables efficient solid-phase synthesis techniques. This combination of structural elements positions the compound as a versatile building block in the development of advanced therapeutics and bioconjugates.
Recent advances in peptide chemistry and drug delivery have highlighted the potential of molecules like (2S)-2-(3-Aminopropyl)({(9H-Fluoren-9-Yl)methoxycarbonyl})amino-3-Methylbutanoic Acid in targeting specific biological pathways. A 2023 study in Journal of Medicinal Chemistry demonstrated its utility as a prodrug scaffold for modulating cytokine signaling in inflammatory diseases. The fluoren-3-yl group, when cleaved under physiological conditions, releases the active amino functionality, enabling controlled release of therapeutic agents at the site of action.
The stereochemistry of this compound, particularly the 2S configuration, plays a critical role in its pharmacological profile. Stereocontrolled synthesis techniques, such as asymmetric catalysis, are essential for achieving the desired enantiomeric purity. This is particularly important in applications involving enzyme inhibition or receptor binding, where the spatial arrangement of functional groups can significantly impact efficacy and selectivity.
Current research in biomaterials and nanotechnology has explored the use of this compound as a linker molecule for constructing multifunctional drug delivery systems. A 2024 publication in Bioorganic & Medicinal Chemistry Letters described its incorporation into liposomal formulations to enhance the solubility and stability of hydrophobic drugs. The fluoren-9-ylmethoxycarbonyl group facilitates covalent attachment to lipid membranes, while the 3-aminopropyl chain allows for conjugation to targeting ligands.
The amino and carboxyl functionalities of this compound also make it a valuable tool in protein engineering and peptide conjugation. Researchers have utilized its unique structure to develop antibody-drug conjugates (ADCs) with improved pharmacokinetic properties. The fluoren-9-ylmethoxycarbonyl group provides a stable platform for attaching cytotoxic payloads, while the 3-methyl substitution helps minimize non-specific interactions with biological targets.
Advancements in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular dynamics simulations have revealed how the fluoren-9-yl group influences the conformational flexibility of the molecule, affecting its ability to interact with biomolecular targets. These insights are critical for optimizing its performance in applications such as gene therapy and targeted drug delivery.
In summary, (2S)-2-(3-Aminopropyl)({(9H-Fluoren-9-Yl)methoxycarbonyl})amino-3-Methylbutanoic Acid represents a promising molecule with broad applications in pharmaceutical and biotechnological research. Its unique structural features, including the fluoren-9-ylmethoxycarbonyl protecting group and the 3-methyl substituent, enable tailored modifications for diverse therapeutic and diagnostic purposes. Ongoing studies in synthetic biology and drug design are likely to uncover additional functionalities and applications for this compound in the future.
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